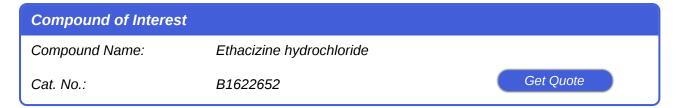


An In-depth Technical Guide to Basic Science Research Involving Ethacizine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental scientific research concerning **Ethacizine hydrochloride**. It is designed to equip researchers, scientists, and professionals in drug development with a detailed understanding of its molecular interactions, cellular effects, and the experimental methodologies used to investigate this potent Class Ic antiarrhythmic agent.

Core Mechanism of Action and Pharmacodynamics

Ethacizine hydrochloride primarily exerts its antiarrhythmic effects by blocking fast sodium channels (Nav1.5) in cardiomyocytes.[1][2] This blockade is characterized by its use-dependent and state-dependent nature, meaning its efficacy increases with a higher heart rate.[3] By binding to the open or inactivated state of the sodium channel, Ethacizine slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action reduces the rate and amplitude of depolarization, leading to slowed conduction velocity in the atria, ventricles, and Purkinje fibers, which is reflected as a prolongation of the QRS complex on an electrocardiogram.[2][4][5]

While its primary target is the sodium channel, Ethacizine also exhibits effects on other ion channels and receptors, contributing to its overall electrophysiological profile.



Quantitative Data on Ethacizine Hydrochloride's Molecular Interactions

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of **Ethacizine hydrochloride** for various cardiac ion channels and receptors.

Target	Ligand/Parame ter	Value (µM)	Species/Tissue	Reference
Muscarinic Receptors				
M1 (Brain Cortex)	Ki ([³H]- Pirenzepine)	0.70 ± 0.04	Rabbit	[6]
M2 (Atria)	Ki ([³H]-QNB)	0.65 ± 0.07	Rabbit	[6]
M2 (Ventricles)	Ki ([³H]-QNB)	0.77 ± 0.06	Rabbit	[6]
Adrenergic Receptors				
Alpha-1 (Brain Cortex)	Affinity Range	7 - 50	Rabbit	[6]
Alpha-2 (Brain Cortex)	Affinity Range	7 - 50	Rabbit	[6]
Calcium Channels				
Verapamil Receptors	IC50	0.53 ± 0.08	Not Specified	[7]



Parameter	Value	Condition/Model	Reference
Sodium Channel Blockade			
Concentration for Use-Dependent Block	5 μΜ	Rat Ventricular Myocytes (Patch Clamp)	[1]
Clinical Electrophysiology			
Intravenous Dose for VT Prevention	0.6 ± 0.1 mg/kg	Patients with Ventricular Tachycardia	[5]
Oral Dose for VT Prevention	100 or 150 mg/day	Patients with Ventricular Tachycardia	[5]
Intravenous Dose for AVNRT Control	0.5 mg/kg	Patients with AV Nodal Reciprocal Tachycardia	[8]

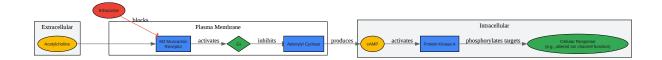
Signaling Pathways Modulated by Ethacizine Hydrochloride

Ethacizine's interaction with G-protein coupled receptors (GPCRs), specifically muscarinic and adrenergic receptors, suggests its potential to modulate intracellular signaling cascades.

Inhibition of Muscarinic Receptor Signaling

By acting as an antagonist at M2 muscarinic receptors, Ethacizine can inhibit the effects of acetylcholine. This would lead to a disinhibition of adenylyl cyclase, potentially increasing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.





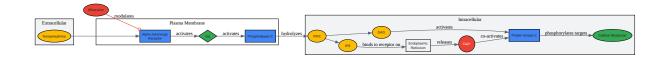
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Inhibition of M2 Muscarinic Receptor Signaling by Ethacizine.

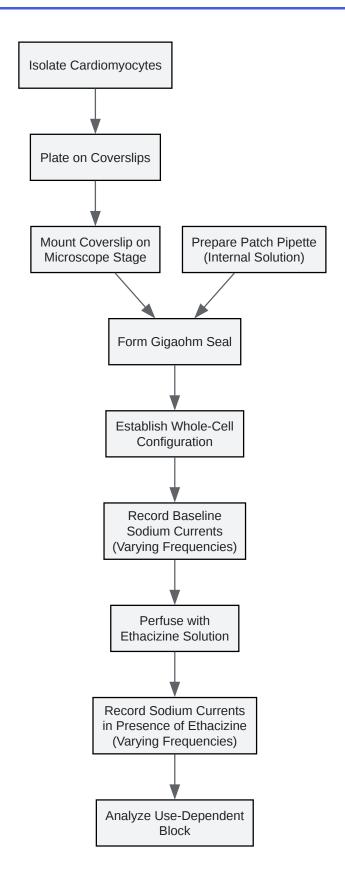
Modulation of Adrenergic Receptor Signaling

Ethacizine's binding to alpha-adrenergic receptors suggests a potential to interfere with signaling pathways coupled to these receptors, which often involve the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).









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